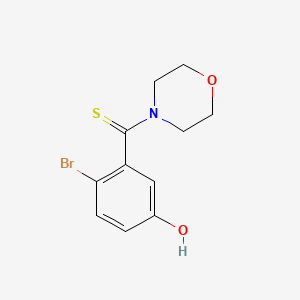![molecular formula C17H14FN3O3 B2861716 N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide CAS No. 1788772-54-2](/img/structure/B2861716.png)
N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide is a synthetic compound characterized by the presence of a pyrimidine ring, fluorophenoxy group, and furan-2-carboxamide moiety. Its unique structure imparts distinctive chemical and biological properties, making it an intriguing subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes
The synthesis of N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the fluorophenoxy group through nucleophilic substitution. Finally, the furan-2-carboxamide group is attached via an amide coupling reaction.
Reaction Conditions
Formation of Pyrimidine Ring: : Using dimethylformamide and phosphorus oxychloride as the catalyst, the pyrimidine ring is synthesized.
Introduction of Fluorophenoxy Group: : The fluorophenoxy group is introduced using potassium carbonate and dimethyl sulfoxide.
Amide Coupling: : The final amide linkage is formed using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N,N-dimethylacetamide.
Industrial Production Methods
Industrial production often relies on flow chemistry techniques to enhance yield and reduce reaction times. Continuous flow reactors enable better control of reaction conditions and scalability for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan moiety.
Reduction: : Reduction reactions can affect the pyrimidine ring or the amide group.
Substitution: : Substitution reactions are common at the fluorophenoxy group, which can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide under acidic or basic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: : Furan rings can be converted to carbonyl derivatives.
Reduction: : Amino derivatives of the pyrimidine ring.
Substitution: : Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, the compound is a useful intermediate for synthesizing more complex molecules. Its unique functional groups make it a versatile building block for drug discovery and materials science.
Biology
The fluorophenoxy group imparts high affinity and selectivity for certain biological targets. This makes the compound useful in studying protein-ligand interactions and enzyme inhibition.
Medicine
Potential applications in medicinal chemistry include serving as a scaffold for developing new therapeutic agents. Its ability to interact with biological macromolecules positions it as a candidate for drug development in fields such as oncology and infectious diseases.
Industry
Industrially, the compound's stable structure and reactivity profile make it suitable for use in coatings, polymers, and specialty chemicals.
Mecanismo De Acción
The compound interacts primarily with biological macromolecules through hydrogen bonding and hydrophobic interactions. The fluorophenoxy group enhances binding affinity by facilitating π-π stacking with aromatic amino acids in proteins. The furan-2-carboxamide moiety acts as a key pharmacophore, targeting specific enzymes and receptors involved in various biological pathways.
Comparación Con Compuestos Similares
Compared to structurally similar compounds like N-[2-(2-chlorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide or N-[2-(2-bromophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide, the presence of the fluorine atom in N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide imparts higher electron-withdrawing capacity, increasing its chemical stability and reactivity. This makes it particularly valuable for applications requiring robust performance under stringent conditions.
Similar Compounds
N-[2-(2-chlorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide
N-[2-(2-bromophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide
N-[2-(2-iodophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide
Curiosity satisfied? Anything else you’d like to explore?
Propiedades
IUPAC Name |
N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-10-15(21-16(22)14-8-5-9-23-14)11(2)20-17(19-10)24-13-7-4-3-6-12(13)18/h3-9H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQMUIGCOKAXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC2=CC=CC=C2F)C)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2861636.png)
![3-[5-methyl-2-(thiophen-2-yl)-1H-indol-3-yl]propanoic acid](/img/structure/B2861637.png)


![N-(2-furylmethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2861646.png)
![5-[(4-Tert-butylbenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2861647.png)
![2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2861649.png)


![N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine](/img/structure/B2861653.png)

